Ido-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ido-IN-6, also known as NLG-1486, is an inhibitor of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that catalyzes the oxidation of indoleamine (tryptophan) to kynurenine . It has an IC50 value of less than 1 μM .
Chemical Reactions Analysis
Ido-IN-6, as an IDO inhibitor, plays a role in the tryptophan-kynurenine pathway. The IDO enzyme catalyzes the degradation of tryptophan, an essential amino acid, into kynurenine . The inhibition of this pathway by Ido-IN-6 can have significant effects on various biological processes .科学的研究の応用
IDO and Lung Cancer
IDO is identified as a key driver of lung cancer and metastasis development. Inhibiting IDO can result in reduced lung tumor burden and improved survival, suggesting its potential as a therapeutic target in lung cancer treatment (Smith et al., 2012).
IDO in Cancer Progression
IDO plays a central role in malignant development and progression. It supports pathogenic inflammatory processes and engenders immune tolerance to tumor antigens. Inhibitors of IDO have shown anticancer activity in preclinical studies (Prendergast et al., 2014).
IDO and Tumor Microenvironment
IDO's presence in the tumor microenvironment is significant for immune suppression, and its inhibition can be effective in cancer immunotherapy. This includes novel IDO inhibitors and nano-drug delivery systems being researched (Zulfiqar et al., 2017).
IDO and Ovarian Cancer
High expression of IDO in ovarian cancer cells correlates with reduced survival and increased peritoneal dissemination. Inhibition of IDO can counteract these effects, suggesting its role in ovarian cancer progression and potential as a therapeutic target (Inaba et al., 2009).
IDO in Glioblastoma Therapy
In glioblastoma, IDO inhibition can enhance the efficacy of chemo-radiation therapy by promoting complement-dependent tumor destruction (Li et al., 2014).
IDO and Immune Regulation
IDO-specific cytotoxic T cells can regulate immune responses by eliminating suppressive cells, impacting the balance between different types of T cells and influencing cytokine production. This highlights the broader impact of IDO on immune regulation (Sørensen et al., 2011).
将来の方向性
特性
IUPAC Name |
4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-VDPJLGHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ido-IN-6 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。